Enzymatic Potency vs. Optimized Lead Compounds
F8-S43-S3, the commercially available form of the hit compound F8-S43, exhibits an IC50 of 9.69 µM against SARS-CoV-2 Mpro [1]. This is significantly less potent than the optimized, non-peptidomimetic analogs F8-B6 and F8-B22, which were developed from F8-S43 via structure-based drug design and show IC50 values of 1.57 µM and 1.55 µM, respectively [2]. This represents a 5.2- to 5.3-fold improvement in potency for the optimized leads.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.69 µM |
| Comparator Or Baseline | F8-B6: IC50 = 1.57 µM; F8-B22: IC50 = 1.55 µM |
| Quantified Difference | 5.2- to 5.3-fold higher IC50 (lower potency) |
| Conditions | In vitro enzymatic assay against SARS-CoV-2 Mpro [1][2] |
Why This Matters
For researchers requiring a validated, non-peptidomimetic chemical probe for Mpro, F8-S43-S3 is the appropriate selection as the published hit. For those seeking the highest potency within this specific chemotype, F8-B6 or F8-B22 would be the preferred choice, underscoring that substitution is not possible without altering experimental outcomes.
- [1] Dou X, Sun Q, Xu G, Liu Y, Zhang C, Wang B, Lu Y, Guo Z, Su L, Huo T, Zhao X, Wang C, Yu Z, Song S, Zhang L, Liu Z, Lai L, Jiao N. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Eur J Med Chem. 2022;238:114508. View Source
- [2] Dou X, Sun Q, Xu G, Liu Y, Zhang C, Wang B, Lu Y, Guo Z, Su L, Huo T, Zhao X, Wang C, Yu Z, Song S, Zhang L, Liu Z, Lai L, Jiao N. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Eur J Med Chem. 2022;238:114508. View Source
